3-(4-methoxyphenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one 3-(4-methoxyphenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15607143
InChI: InChI=1S/C21H18O4/c1-11-12(2)21(22)25-20-13(3)19-17(9-16(11)20)18(10-24-19)14-5-7-15(23-4)8-6-14/h5-10H,1-4H3
SMILES:
Molecular Formula: C21H18O4
Molecular Weight: 334.4 g/mol

3-(4-methoxyphenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one

CAS No.:

Cat. No.: VC15607143

Molecular Formula: C21H18O4

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

3-(4-methoxyphenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one -

Specification

Molecular Formula C21H18O4
Molecular Weight 334.4 g/mol
IUPAC Name 3-(4-methoxyphenyl)-5,6,9-trimethylfuro[3,2-g]chromen-7-one
Standard InChI InChI=1S/C21H18O4/c1-11-12(2)21(22)25-20-13(3)19-17(9-16(11)20)18(10-24-19)14-5-7-15(23-4)8-6-14/h5-10H,1-4H3
Standard InChI Key HKVFZKOFJAVPOC-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)OC)C)C

Introduction

3-(4-methoxyphenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the furochromene class. This compound features a unique structure characterized by a furochromene ring system fused with a methoxyphenyl group and three methyl substituents at specific positions. The presence of the methoxy group enhances its lipophilicity and potential biological activity, making it a subject of interest in medicinal chemistry .

Synthesis

The synthesis of 3-(4-methoxyphenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. While specific details on its synthesis are not widely documented in reliable sources, compounds of similar structures often require the use of reagents like potassium permanganate for oxidation and sodium borohydride for reduction. The conditions for these reactions vary based on the desired transformation but typically involve controlled temperatures and solvents.

Biological Activities

Research indicates that 3-(4-methoxyphenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one exhibits potential biological activities. The methoxyphenyl group enhances its interaction with molecular targets like enzymes and receptors, potentially leading to significant biological effects. Investigations into its mechanism of action reveal pathways involving enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-(4-methoxyphenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-(4-fluorophenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-oneFluorophenyl group instead of methoxyPotentially enhanced biological activity due to fluorine
3-(4-methoxyphenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-oneAdditional phenyl groupDifferent substitution pattern affecting reactivity
4,9-dimethyl-7H-furo[2,3-f]benzopyran-7-oneDifferent ring systemUnique structural framework leading to distinct properties

These comparisons highlight the uniqueness of 3-(4-methoxyphenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one in terms of its specific functional groups and potential applications in medicinal chemistry.

Applications in Medicinal Chemistry

The compound's unique structure and potential biological activities make it a candidate for further investigation in drug development. Its interaction with biological targets could lead to therapeutic applications, although specific studies on its efficacy and safety are needed to fully explore these possibilities.

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